2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid
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Overview
Description
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid is an organic compound that belongs to the class of leucine derivatives. These compounds are characterized by the presence of leucine or its derivatives, which result from reactions at the amino or carboxy groups, or from the replacement of any hydrogen of glycine by a heteroatom .
Preparation Methods
The synthesis of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid typically involves the acylation of leucine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .
Chemical Reactions Analysis
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia
Scientific Research Applications
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can be compared with other leucine derivatives, such as:
2-Acetamido-3-methyl-pentanoic acid: Similar in structure but differs in the position of the methyl group.
2-Methyl-2-propylpentanoic acid: Lacks the acetamido group, leading to different chemical properties and reactivity.
2-Methylvaleric acid: Another leucine derivative with distinct functional groups and applications .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-12(11(15)16,7-9(3)4)13-10(5)14/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16) |
InChI Key |
PSZOYVKEMGAHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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